Alrizomadlin

説明

This compound is an orally available inhibitor of human homolog of double minute 2 (HDM2; mouse double minute 2 homolog; MDM2), with potential antineoplastic activity. Upon oral administration,this compound binds to HDM2, preventing the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This may result in the restoration of p53 signaling and lead to the p53-mediated induction of tumor cell apoptosis. HDM2, a zinc finger protein and a negative regulator of the p53 pathway, is often overexpressed in cancer cells. It has been implicated in cancer cell proliferation and survival.

APG115 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

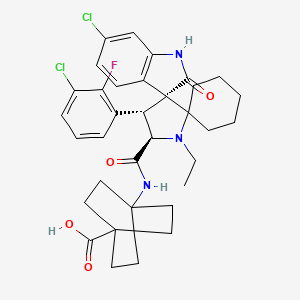

Structure

3D Structure

特性

InChI |

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCZPJQGFSSFOL-MNZPCBJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38Cl2FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818393-16-6 | |

| Record name | APG-115 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALRIZOMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alrizomadlin's Mechanism of Action in p53 Wild-Type Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alrizomadlin (also known as APG-115) is an investigational, orally bioavailable, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. In p53 wild-type cancers, where the tumor suppressor protein p53 is intact but its function is often abrogated by overexpression of its negative regulator MDM2, this compound represents a promising therapeutic strategy. This technical guide delineates the core mechanism of action of this compound, detailing its interaction with MDM2, the consequent reactivation of the p53 signaling pathway, and the resulting antitumor effects. This document provides a compilation of preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] In response to such stressors, p53 is activated and functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby preventing the propagation of cells with damaged DNA.[3][4]

MDM2 is an E3 ubiquitin ligase that acts as the primary negative regulator of p53.[3] Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[5] In a significant subset of human cancers that retain wild-type TP53, the p53 tumor suppressor function is effectively nullified through the amplification or overexpression of MDM2.[6] This observation has established the disruption of the p53-MDM2 interaction as a compelling therapeutic strategy for reactivating endogenous p53 in these malignancies.

This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[7] By binding to the p53-binding pocket of MDM2, this compound effectively displaces p53, preventing its degradation and leading to its accumulation and functional restoration.[6]

Core Mechanism of Action of this compound

This compound's therapeutic effect in p53 wild-type cancers is contingent on its ability to disrupt the MDM2-p53 interaction. This targeted intervention initiates a cascade of downstream events that collectively contribute to its antitumor activity.

Binding to MDM2 and Disruption of the p53-MDM2 Interaction

This compound is a small molecule designed to mimic the key amino acid residues of p53 that are essential for its binding to MDM2. It occupies the hydrophobic pocket on the MDM2 protein, thereby competitively inhibiting the binding of p53.[6] This direct physical blockade is the initial and most critical step in its mechanism of action.

Stabilization and Activation of p53

By preventing MDM2-mediated ubiquitination and degradation, this compound leads to the stabilization and accumulation of p53 protein within the cancer cells.[8] The increased intracellular concentration of p53 allows it to form tetramers and function as a potent transcription factor.[4] Evidence from preclinical studies indicates a significant increase in plasma macrophage inhibitory cytokine-1 (MIC-1), a known p53 target gene, following this compound administration, confirming p53 pathway activation.[7][9]

Induction of p53-Mediated Downstream Signaling

Activated p53 translocates to the nucleus and binds to the promoter regions of its target genes, initiating a transcriptional program that results in cell cycle arrest and apoptosis.

One of the primary outcomes of p53 activation is the induction of cell cycle arrest, which prevents the replication of damaged DNA. A key mediator of this process is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[8] Preclinical studies have consistently demonstrated that treatment with this compound leads to the upregulation of p21, resulting in cell cycle arrest, predominantly at the G0/G1 and G2/M phases.[8][10]

In addition to cell cycle arrest, activated p53 can trigger programmed cell death, or apoptosis, by transcriptionally upregulating pro-apoptotic genes. These include members of the BCL-2 family such as PUMA (p53 upregulated modulator of apoptosis) and BAX (BCL-2 associated X protein).[10] The induction of these proteins leads to the activation of the intrinsic apoptotic cascade, culminating in the activation of caspases and the execution of cell death.[8]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Cell Lines/Assay Conditions | Reference(s) |

| MDM2 Binding Affinity | |||

| IC50 | 3.8 nM | [10] | |

| Ki | 1 nM | [10] | |

| In Vitro Cell Proliferation Inhibition (IC50) | |||

| AGS (gastric adenocarcinoma) | 18.9 ± 15.6 nM | 72 hours | [10] |

| MKN45 (gastric adenocarcinoma) | 103.5 ± 18.3 nM | 72 hours | [10] |

| Uveal Melanoma Cell Lines | 0.151 - 1.857 µM | [11] | |

| In Vivo Antitumor Activity | |||

| Tumor Growth Inhibition (TGI) | 24.8% (25 mg/kg), 38% (50 mg/kg), 39.1% (100 mg/kg) | MP41 Uveal Melanoma Xenograft | [11] |

Table 2: Clinical Efficacy of this compound in p53 Wild-Type Cancers

| Indication | Treatment Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Advanced Solid Tumors (MDM2-amplified, TP53 wild-type) | Monotherapy | 25% (2/8 patients) | 100% (8/8 patients) | 7.9 months | [7][9] |

| Salivary Gland Cancer | Monotherapy | 13% | 81% (Stable Disease) | 10.3 months | [12] |

| Adenoid Cystic Carcinoma (ACC) | Monotherapy | 16.7% | 100% | 10.5 months | [13] |

| Melanoma (progressed on I-O drugs) | Combination with Pembrolizumab | 13% | - | - | [14] |

| Cutaneous and Uveal Melanoma (progressed on I-O drugs) | Combination with Pembrolizumab | 24% and 9% respectively | - | - | [14] |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) | Combination with Pembrolizumab | - | 40% (Clinical Benefit Rate) | - | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to quantify the ability of a compound to inhibit the binding of p53 to MDM2.

-

Principle: HTRF is a proximity-based assay that measures the interaction between two molecules. In this case, MDM2 is labeled with a donor fluorophore (e.g., Europium cryptate) and a p53-derived peptide is labeled with an acceptor fluorophore (e.g., XL665). When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor of the interaction will disrupt this FRET signal.

-

Materials:

-

Recombinant human MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

-

Streptavidin-XL665

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the MDM2 protein and the p53 peptide.

-

Add the this compound dilutions or vehicle control to the wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).

-

Incubate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 value of this compound.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

p53 wild-type cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

-

Materials:

-

p53 wild-type cancer cell lines

-

This compound

-

PBS

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution (e.g., PBS containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in the PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC). Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Materials:

-

p53 wild-type cancer cell lines

-

This compound

-

Annexin V binding buffer

-

Fluorochrome-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) cells.

-

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

p53 wild-type cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Caption: The core MDM2-p53 autoregulatory signaling pathway.

Caption: A generalized experimental workflow for evaluating MDM2 inhibitors like this compound.

Conclusion

This compound represents a targeted therapeutic approach that leverages the latent tumor suppressor capacity of wild-type p53 in a significant portion of human cancers. Its core mechanism of action is the direct inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of p53. The subsequent induction of p53 target genes results in potent antitumor effects, primarily through the induction of cell cycle arrest and apoptosis. The preclinical and clinical data gathered to date support the continued investigation of this compound as a monotherapy and in combination with other anticancer agents for the treatment of p53 wild-type malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the further elucidation of its therapeutic potential and the identification of predictive biomarkers for patient stratification.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cancernetwork.com [cancernetwork.com]

- 13. ASCO 2025: this compound Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]

- 14. ascopubs.org [ascopubs.org]

Alrizomadlin (APG-115): A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alrizomadlin (APG-115) is a potent, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation for the treatment of various cancers. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MDM2-p53 axis.

Discovery of this compound

This compound was discovered through an extensive structure-activity relationship (SAR) study of a class of spirooxindole-based MDM2 inhibitors.[1] The research aimed to improve upon earlier compounds that exhibited chemical instability.[1] This effort led to the identification of this compound (also referred to as AA-115), a compound with high binding affinity to MDM2, potent cellular activity, and a favorable oral pharmacokinetic profile.[1] The discovery was the result of a collaboration between researchers at the University of Michigan and Ascentage Pharma.[2] Ascentage Pharma is the global biopharmaceutical company that is developing this compound.[2][3]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route, based on the information available in the primary discovery publication. For a detailed, step-by-step protocol, readers are directed to the supplementary information of the referenced publication.

Key Starting Materials:

-

Substituted isatin derivative

-

Cyclohexanone derivative

-

Substituted aldehyde

-

Amino acid derivative

General Synthetic Scheme:

A three-component 1,3-dipolar cycloaddition reaction is a key step in the synthesis of the complex spirooxindole scaffold of this compound.[4] This reaction is followed by a late-stage Davis–Beirut reaction to complete the core structure.[4] The final steps of the synthesis involve the amidation of the carboxylic acid group with the bicyclo[2.2.2]octane-1-carboxylic acid moiety.

Mechanism of Action

This compound is a potent and selective antagonist of the MDM2-p53 interaction.[4][5] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by the overexpressed MDM2 protein, which binds to p53 and targets it for proteasomal degradation.[1] this compound binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[3] This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[5][6] The restoration of p53 function ultimately leads to the inhibition of tumor growth.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2 Binding

This assay is used to determine the binding affinity of this compound to the MDM2 protein.

-

Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to GST-tagged MDM2 and a fluorescently labeled p53-derived peptide. When this compound binds to MDM2, it displaces the fluorescent peptide, leading to a decrease in the TR-FRET signal.

-

Materials:

-

GST-tagged human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., FAM-labeled)

-

Terbium-labeled anti-GST antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

384-well low-volume black plates

-

TR-FRET microplate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the compound dilutions to the assay plate.

-

Prepare a master mix containing GST-MDM2 and the terbium-labeled anti-GST antibody in assay buffer.

-

Add 8 µL of the master mix to each well.

-

Prepare a solution of the fluorescently labeled p53 peptide in assay buffer.

-

Add 10 µL of the peptide solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Principle: The assay is based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

-

Materials:

-

Cancer cell line (e.g., SJSA-1, with MDM2 amplification and wild-type p53)

-

Cell culture medium and supplements

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., SJSA-1)

-

Matrigel (or other extracellular matrix)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily or every other day). The control group receives the vehicle.

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| MDM2 Binding Affinity (Ki) | < 1 nM | TR-FRET Assay | [1][5] |

| MDM2 Binding Affinity (IC50) | 3.8 ± 1.1 nM | TR-FRET Assay | [5] |

| Cell Proliferation (IC50) | 2.7 µM | SJSA-1 | [5] |

| Cell Proliferation (IC50) | 18.9 ± 15.6 nM | AGS | [3] |

| Cell Proliferation (IC50) | 103.5 ± 18.3 nM | MKN45 | [3] |

Table 2: Pharmacokinetic Properties of this compound in Humans (Phase I)

| Parameter | Value (at 100-200 mg dose) | Reference |

| Half-life (t1/2) | 3-7 hours | [5] |

| Pharmacokinetics | Approximately linear | [5][7] |

Table 3: Clinical Efficacy of this compound (Phase I/II Trials)

| Indication | Treatment Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Clinical Trial ID | Reference |

| Advanced Solid Tumors (MDM2 amplified, TP53 wild-type) | Monotherapy | 25% | 100% | 7.9 months | NCT02935907 | [5][7] |

| Advanced Solid Tumors (TP53 mutant) | Monotherapy | - | - | 2.2 months | NCT02935907 | [5][7] |

| Unresectable or Metastatic Melanoma (I-O failed) | + Pembrolizumab | 24.1% | 55.2% | - | NCT03611868 | [1] |

| Malignant Peripheral Nerve Sheath Tumor | + Pembrolizumab | - | Clinical Benefit Rate: 53% | - | NCT03611868 | [4] |

| Adenoid Cystic Carcinoma | Monotherapy | 16.7% | 100% | - | - | [8] |

Logical Relationships in Drug Discovery

The discovery and development of this compound followed a logical progression from initial concept to clinical evaluation.

Conclusion

This compound (APG-115) is a promising clinical candidate that emerged from a rigorous drug discovery program. Its potent and selective inhibition of the MDM2-p53 interaction, coupled with favorable oral bioavailability, has translated into encouraging antitumor activity in preclinical models and early-phase clinical trials. This technical guide provides a foundational understanding of the discovery and chemical synthesis of this compound, which may aid in the future development of this and other next-generation MDM2 inhibitors.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. ascopubs.org [ascopubs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on this compound Monotherapy and Combinations in Solid Tumors - [ascentage.com]

Alrizomadlin's Binding Affinity and Selectivity for MDM2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alrizomadlin (also known as APG-115 or AA-115) is a potent, orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2][3] It is designed to disrupt the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2][3] By blocking this interaction, this compound aims to restore p53's function, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][4] This technical guide provides an in-depth overview of this compound's binding affinity for MDM2, its selectivity profile, and the experimental methodologies used to determine these parameters.

Core Mechanism of Action: The p53-MDM2 Signaling Pathway

Under normal physiological conditions, p53 activity is tightly regulated by MDM2, an E3 ubiquitin ligase. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound is designed to fit into the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53.[1] This liberates p53 from MDM2-mediated degradation, allowing it to accumulate and induce its downstream effects, including cell cycle arrest and apoptosis.[1][4]

Caption: p53-MDM2 pathway and this compound's intervention.

Binding Affinity of this compound for MDM2

The binding affinity of this compound for MDM2 has been quantified using biochemical assays. The following table summarizes the reported values.

| Parameter | Value | Description |

| IC50 | 3.8 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the MDM2-p53 interaction.[4] |

| Ki | < 1 nM | The inhibition constant, indicating the intrinsic binding affinity of this compound to MDM2.[4] |

Selectivity Profile of this compound

This compound is described as a selective inhibitor of MDM2.[1][2][3] However, detailed quantitative data from broad off-target screening panels, including its binding affinity for the closely related protein MDMX (also known as MDM4), are not extensively available in the public domain. Such selectivity is crucial to minimize off-target effects and enhance the therapeutic window. While preclinical and clinical studies suggest a favorable safety profile, a comprehensive understanding of its selectivity would require further data.

Experimental Protocols

The determination of this compound's binding affinity for MDM2 likely involved standard biophysical and biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR). While the specific, detailed protocols used for this compound are not publicly available, this section outlines the general methodologies for these assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format commonly used for studying protein-protein interactions and for high-throughput screening of inhibitors.

Principle: This assay measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In the context of the MDM2-p53 interaction, MDM2 and a p53-derived peptide are each labeled with a compatible TR-FRET fluorophore pair (e.g., a terbium-cryptate donor and a d2 acceptor). When MDM2 and the p53 peptide interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation:

-

Recombinant human MDM2 protein is labeled with a TR-FRET donor (e.g., conjugated to an anti-tag antibody that binds to a tag on MDM2).

-

A biotinylated p53-derived peptide is complexed with a streptavidin-conjugated TR-FRET acceptor.

-

This compound is serially diluted to create a range of concentrations for IC50 determination.

-

All reagents are prepared in an appropriate assay buffer (e.g., phosphate-buffered saline with a small percentage of DMSO and a detergent to prevent non-specific binding).

-

-

Assay Procedure:

-

The assay is typically performed in a 384-well plate format.

-

A defined concentration of the MDM2-donor complex is added to each well.

-

The serially diluted this compound or vehicle control is then added to the wells.

-

The p53 peptide-acceptor complex is added to initiate the binding reaction.

-

The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. This involves excitation of the donor at its specific wavelength (e.g., 337 nm for terbium) and measuring the emission from both the donor and the acceptor at their respective wavelengths after a time delay.

-

The ratio of the acceptor to donor emission is calculated to normalize the signal.

-

The data are plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for a TR-FRET competitive binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting partners (the ligand, e.g., MDM2) is immobilized on the sensor surface. The other partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which results in a change in the refractive index that is proportional to the amount of bound analyte.

General Protocol:

-

Ligand Immobilization:

-

Recombinant human MDM2 protein is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is typically prepared in parallel to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Injection:

-

A series of concentrations of this compound are prepared in a running buffer.

-

The analyte solutions are injected sequentially over the sensor surface at a constant flow rate.

-

The association of this compound with MDM2 is monitored in real-time.

-

This is followed by a dissociation phase where only the running buffer is flowed over the chip, and the dissociation of the this compound-MDM2 complex is monitored.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka. The Ki can be derived from the KD.

-

Caption: Workflow for an SPR binding assay.

Conclusion

This compound is a high-affinity inhibitor of the MDM2-p53 interaction, with a Ki value of less than 1 nM.[4] This potent binding affinity allows it to effectively disrupt the negative regulation of p53 by MDM2, thereby restoring p53's tumor-suppressive functions. While this compound is reported to be a selective MDM2 inhibitor, comprehensive quantitative data on its off-target binding profile, particularly against MDMX, is not widely available in the public literature. The determination of its binding affinity likely employed standard industry techniques such as TR-FRET and SPR, which provide robust and reproducible measurements of inhibitor potency and binding kinetics. Further disclosure of detailed experimental protocols and a broader selectivity profile would provide a more complete understanding of this compound's molecular pharmacology for the scientific community.

References

- 1. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]

- 3. Ascentage Pharma’s MDM2-p53 Inhibitor APG-115 Granted Orphan Drug Designation by the FDA for the Treatment of Gastric Cancer - [ascentage.com]

- 4. medchemexpress.com [medchemexpress.com]

Alrizomadlin: An In-depth Technical Guide to Initial In Vivo Efficacy in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo efficacy studies of Alrizomadlin (APG-115), a potent, orally available, small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By reactivating the p53 tumor suppressor pathway, this compound has demonstrated significant anti-tumor activity in a variety of preclinical mouse models, both as a monotherapy and in combination with other anti-cancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: The MDM2-p53 Axis

This compound is designed to disrupt the interaction between Mouse Double Minute 2 homolog (MDM2) and the tumor suppressor protein p53.[1][2] In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. This compound binds to MDM2 with high affinity, preventing it from binding to and neutralizing p53.[3][4] This restores p53's ability to induce cell cycle arrest, apoptosis, and senescence in cancer cells.

In Vivo Efficacy Data

This compound has been evaluated in numerous mouse models, demonstrating its potent anti-tumor effects across a range of malignancies. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Monotherapy Efficacy of this compound in Xenograft Models

| Cancer Type | Mouse Model | Cell Line | Dosing Regimen | Key Efficacy Results | Reference |

| Gastric Adenocarcinoma | BALB/c athymic nude | MKN45 | 100 mg/kg, p.o., q.d. | Significantly decreased xenograft tumor growth. | [3][5] |

| Acute Myeloid Leukemia (AML) | NOD/SCID | MOLM-13 (systemic) | 50 mg/kg, p.o., q.d. | Significantly reduced tumor burden and prolonged survival. | [6][7] |

| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | STK11-mutant | Not Specified | Potent antitumor activities with a 66% response rate in PDX models. | [8] |

| Neuroblastoma | In vivo models | Not Specified | Not Specified | Demonstrated antitumor activity. | [1] |

Table 2: Combination Therapy Efficacy of this compound in Mouse Models

| Cancer Type | Mouse Model | Combination Agent | Dosing Regimen | Key Efficacy Results | Reference |

| Gastric Adenocarcinoma | BALB/c athymic nude (MKN45 xenograft) | Radiation | This compound: 100 mg/kg, p.o., q.d. | Tumor volume and weight reduced by >50% compared to radiation alone. | [5] |

| Acute Myeloid Leukemia (AML) | NOD/SCID (MOLM-13 xenograft) | Azacitidine (AZA) | This compound: 50 mg/kg, p.o., q.d.; AZA: 2 mg/kg, i.v., q.d. | Median survival: 41 days (combo) vs. 30 days (this compound), 29 days (AZA), 21 days (vehicle). | [7] |

| Various Solid Tumors | Syngeneic models (Trp53wt, Trp53mut, Trp53-/-) | Anti-PD-1 Antibody | Not Specified | Enhanced antitumor activity of anti-PD-1 therapy. | [9] |

Detailed Experimental Protocols

The successful evaluation of this compound's in vivo efficacy relies on well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.

Gastric Adenocarcinoma Xenograft Model

-

Animal Model: Four-week-old male BALB/c athymic nude mice.[3]

-

Cell Line and Implantation: 5 x 106 MKN45 human gastric adenocarcinoma cells were injected subcutaneously into the right flank of each mouse.

-

Treatment Initiation: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups.

-

Therapeutic Regimen:

-

Efficacy Assessment: Tumor volume was measured with calipers at regular intervals. At the end of the study, tumors were excised and weighed. Immunohistochemical analysis for biomarkers like Ki-67 was also performed.[5]

Acute Myeloid Leukemia (AML) Systemic Xenograft Model

-

Animal Model: NOD/SCID mice.[7]

-

Cell Line and Implantation: MOLM-13 human AML cells were injected intravenously to establish a systemic disease model.

-

Treatment Regimen:

-

Efficacy Assessment: Survival was the primary endpoint. Tumor burden was assessed by quantifying human CD45+ cells in peripheral blood or bone marrow via flow cytometry.[7]

Immunomodulatory Effects and Combination with Immunotherapy

Beyond its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment (TME).[4][9] Studies in syngeneic mouse models indicate that this compound treatment can decrease the population of immunosuppressive M2 macrophages and increase pro-inflammatory M1 macrophage polarization.[4][9] Furthermore, it has demonstrated co-stimulatory activity in T cells.[9] These immunomodulatory properties provide a strong rationale for combining this compound with immune checkpoint inhibitors. Indeed, combination therapy with an anti-PD-1 antibody resulted in enhanced anti-tumor activity in multiple syngeneic tumor models, irrespective of the tumor's p53 status, suggesting that the drug's effect on host immune cells is a key contributor to its efficacy in this context.[9]

Conclusion

The initial in vivo studies of this compound in various mouse models have consistently demonstrated its potential as a potent anti-cancer agent. Its ability to reactivate the p53 pathway leads to significant tumor growth inhibition and improved survival, both as a monotherapy in p53 wild-type cancers and in combination with radiation, chemotherapy, and immunotherapy. The data summarized in this guide highlight the robust preclinical evidence supporting the ongoing clinical development of this compound for the treatment of a broad range of solid and hematologic malignancies.

References

- 1. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]

- 2. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]

- 9. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Alrizomadlin: Application Notes and Protocols for In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of Alrizomadlin (also known as APG-115), a potent, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound is under investigation for its therapeutic potential in various cancers.[1][2][3] By binding to MDM2, this compound blocks the interaction between MDM2 and the tumor suppressor protein p53.[1] This inhibition prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[2][4]

Mechanism of Action

This compound is a selective inhibitor of the Mouse Double Minute 2 homolog (MDM2).[5] In normal cells, p53 activity is tightly regulated by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[2] Many human tumors overexpress MDM2, leading to the suppression of p53's tumor-suppressive functions.[2][6] this compound competitively binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1][5] This disruption stabilizes and activates p53, resulting in the transcriptional activation of p53 target genes, such as p21 and PUMA, which in turn mediate cell cycle arrest and apoptosis.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Facebook [cancer.gov]

- 3. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]

- 6. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting p53 Activation by Alrizomadlin via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blotting to detect the activation of the tumor suppressor protein p53 in response to treatment with Alrizomadlin (APG-115), a potent and selective small-molecule inhibitor of MDM2.

Introduction

This compound is an orally bioavailable MDM2 inhibitor that functions by disrupting the interaction between MDM2 and p53.[1][2] Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus maintaining low intracellular levels of p53.[3][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound binds to MDM2, blocking its interaction with p53 and leading to the stabilization and accumulation of p53 protein.[5][6] This accumulation activates downstream p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[7] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the activation of p53 by observing the increased expression of total p53 and its phosphorylated forms.[8][9]

Mechanism of Action: this compound-Induced p53 Activation

The signaling pathway for this compound-induced p53 activation is initiated by its direct binding to the MDM2 protein. This inhibitory action disrupts the MDM2-p53 complex, preventing the ubiquitination and subsequent degradation of p53. The stabilized p53 protein accumulates in the nucleus, where it can be further activated by post-translational modifications, such as phosphorylation at key serine residues (e.g., Ser15).[8][10] Activated p53 then functions as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][5]

Experimental Data Summary

The following tables summarize key quantitative data for this compound and recommended antibody dilutions for Western blotting.

Table 1: this compound (APG-115) Properties and In Vitro Activity

| Parameter | Value | Reference |

| Target | MDM2 | [5] |

| Binding Affinity (Ki) | <1 nM | [11] |

| IC50 (MDM2 Binding) | 3.8 nM | [5][12] |

| Cell Line Examples (TP53 wild-type) | MOLM-13, MV-4-11, OCI-AML-3 | [7] |

| Effective Concentration Range (In Vitro) | 0.02 µM - 10 µM | [5] |

| Treatment Duration for p53 Accumulation | 4 - 24 hours | [3][5] |

Table 2: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Recommended Dilution | Supplier Examples | Notes |

| Total p53 | 1:1000 - 1:10,000 | Novus Biologicals, Santa Cruz Biotechnology, Cell Signaling Technology | A strong band should be detectable after this compound treatment.[13][14] |

| Phospho-p53 (Ser15) | 1:1000 | Cell Signaling Technology, Abcam | An increase in this signal indicates p53 activation.[8][15] |

| MDM2 | 1:1000 | Cell Signaling Technology, Santa Cruz Biotechnology | Expression may increase due to the p53-MDM2 feedback loop.[6][15] |

| p21 | 1:1000 | Cell Signaling Technology, Santa Cruz Biotechnology | A downstream target of p53; its upregulation confirms p53 transcriptional activity.[5][15] |

| GAPDH / β-Actin | 1:1000 - 1:5000 | Cell Signaling Technology, Sigma-Aldrich | Loading control to ensure equal protein loading across lanes. |

Detailed Experimental Protocol: Western Blot for p53 Activation

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in p53 and related protein levels.

Materials and Reagents

-

Cell Lines: A TP53 wild-type cancer cell line (e.g., HCT116, SJSA-1, MOLM-13)

-

This compound (APG-115): Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.[12]

-

Cell Culture Medium and Supplements

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer (or similar) supplemented with Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT)

-

SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)

-

Running Buffer (e.g., MOPS or MES)

-

Transfer Buffer

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.

-

Primary Antibodies (see Table 2)

-

HRP-conjugated Secondary Antibodies

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Experimental Workflow

Step-by-Step Methodology

-

Cell Seeding and Treatment:

-

Seed the chosen TP53 wild-type cell line in appropriate culture plates. Allow cells to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-40 µg of protein per lane into an SDS-PAGE gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to the loading control (e.g., GAPDH or β-Actin).

-

Expected Results

Upon successful execution of this protocol, you should observe a dose-dependent increase in the protein levels of total p53 and phosphorylated p53 (Ser15) in cells treated with this compound compared to the DMSO control. A corresponding increase in the downstream target p21 would further confirm the activation of the p53 pathway. These results will provide robust evidence of this compound's on-target activity in stabilizing and activating p53.

References

- 1. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]

- 2. This compound | C34H38Cl2FN3O4 | CID 91972012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | APG-115 | MDM2 inhibitor | apoptosis | TargetMol [targetmol.com]

- 8. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Regulation of p53 Function and Stability by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (APG-115) | MDM2 inhibitor | Probechem Biochemicals [probechem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols: Assessing the Synergistic Effects of Alrizomadlin with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alrizomadlin (APG-115) is an orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] By binding to MDM2, this compound blocks the MDM2-p53 protein-protein interaction, thereby preventing the degradation of the p53 tumor suppressor protein.[1] This leads to the activation of p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] Combining this compound with conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. These application notes provide detailed methodologies for assessing the synergistic effects of this compound in combination with various chemotherapeutic agents in both in vitro and in vivo preclinical models.

Key Concepts in Synergy Assessment

The evaluation of drug interactions is crucial in combination therapy. The outcome can be synergistic, additive, or antagonistic.

-

Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.

-

Additivity: The combined effect is equal to the sum of the individual effects.

-

Antagonism: The combined effect is less than the sum of their individual effects.

Several mathematical models are used to quantify these interactions, with the Chou-Talalay method , which calculates a Combination Index (CI), being one of the most widely used.[5][6]

-

CI < 1: Indicates synergism.

-

CI = 1: Indicates an additive effect.

-

CI > 1: Indicates antagonism.

Other models, such as the Bliss Independence model and the Highest Single Agent (HSA) model , are also employed, particularly for in vivo studies.[7][8]

In Vitro Synergy Assessment Protocols

Cell Viability and Proliferation Assays

These assays are fundamental to determining the dose-dependent effects of this compound and chemotherapy, both alone and in combination.

Protocol: MTT/MTS Assay

-

Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV-4-11 for AML; HeLa, SiHa for cervical cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Cytarabine, Cisplatin, Doxorubicin).

-

Treat cells with each drug individually and in combination at constant and non-constant ratios. Include untreated and vehicle-treated controls.

-

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[9]

-

Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 (half-maximal inhibitory concentration) for each drug.

-

Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[4]

-

Apoptosis Assays

Apoptosis assays are crucial for confirming that the observed decrease in cell viability is due to programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Treat cells with this compound, chemotherapy, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[10]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A synergistic combination will show a significantly higher percentage of apoptotic cells compared to the individual agents.

Cell Cycle Analysis

This analysis helps to elucidate the mechanism of synergy by determining if the drug combination enhances cell cycle arrest at specific phases.

Protocol: Propidium Iodide (PI) Staining for DNA Content

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[12]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[13][14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[15]

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Synergistic combinations may show a more profound cell cycle arrest (e.g., G0/G1 arrest) compared to single agents.[16]

In Vivo Synergy Assessment Protocol

Animal models are essential for validating in vitro findings and assessing the therapeutic potential of the drug combination in a physiological context.

Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human glioblastoma cells, AML cell lines) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment:

-

Randomly assign mice to treatment groups: Vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

-

Administer this compound orally according to a predetermined schedule (e.g., daily or every other day).[17]

-

Administer the chemotherapeutic agent (e.g., Temozolomide, Cytarabine) via an appropriate route (e.g., oral, intraperitoneal) and schedule.[3][18][19]

-

-

Monitoring:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for each treatment group.

-

Perform statistical analysis to compare the anti-tumor efficacy of the combination therapy to that of the monotherapies.[8]

-

Synergy can be assessed using models like the Bliss Independence or HSA model, which are well-suited for in vivo data.[6][20]

-

Data Presentation

Quantitative data from in vitro and in vivo experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Synergistic Effects of this compound and Chemotherapy on Cell Viability (IC50 Values in nM)

| Cell Line | This compound (IC50) | Chemotherapy Agent | Chemotherapy (IC50) | Combination (CI Value at Fa=0.5) | Reference |

| MOLM-13 (AML) | Value | Cytarabine | Value | Value (<1 indicates synergy) | [19],[21] |

| MV-4-11 (AML) | Value | Cytarabine | Value | Value | [19],[21] |

| HeLa (Cervical) | Value | Bortezomib | Value | Value | [4] |

| SiHa (Cervical) | Value | Bortezomib | Value | Value | [4] |

| GBM10 (Glioblastoma) | Value (Nutlin3a) | Temozolomide | Value | Additive to Synergistic | [22],[18] |

Note: Specific IC50 and CI values should be experimentally determined and inserted.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Combination with Chemotherapy in Xenograft Models

| Tumor Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | P-value vs. Control | P-value vs. Monotherapies |

| AML Xenograft | Vehicle | - | Value | - | - | - |

| This compound | Dose/Schedule | Value | Value | Value | - | |

| Cytarabine | Dose/Schedule | Value | Value | Value | - | |

| Combination | Dose/Schedule | Value | Value | Value | Value | |

| Glioblastoma Xenograft | Vehicle | - | Value | - | - | - |

| Nutlin3a | Dose/Schedule | Value | Value | Value | - | |

| Temozolomide | Dose/Schedule | Value | Value | Value | - | |

| Combination | Dose/Schedule | Value | Value | Value | Value |

Note: Doses, schedules, and experimental values should be determined and inserted based on specific in vivo studies.

Visualizations

Signaling Pathway of this compound's Synergistic Action

Caption: this compound and chemotherapy synergistic pathway.

Experimental Workflow for In Vitro Synergy Assessment

Caption: Workflow for in vitro synergy assessment.

Logical Relationship of Synergy Models

Caption: Models for assessing drug synergy.

References

- 1. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on this compound Monotherapy and Combinations in Solid Tumors - [ascentage.com]

- 2. Ascentage Pharma Announces Clinical Trial Collaboration Agreement with MSD to Evaluate APG-115 in Combination With KEYTRUDA® (pembrolizumab) in Advanced Solid Tumors [prnewswire.com]

- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APG-115 synergizes with bortezomib to induce apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]

- 8. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. m.youtube.com [m.youtube.com]

- 16. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist [scholarworks.indianapolis.iu.edu]

- 19. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols: Establishing Alrizomadlin-Resistant Cancer Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alrizomadlin (also known as APG-115) is a potent and selective, orally bioavailable small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2][3][4] By disrupting the interaction between MDM2 and the p53 tumor suppressor protein, this compound prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell-cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][5] The development of resistance to targeted therapies like this compound is a significant clinical challenge. Understanding the mechanisms of acquired resistance is crucial for the development of next-generation inhibitors and rational combination therapies. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell line models, which are invaluable tools for studying resistance mechanisms.

Core Principles

The development of this compound-resistant cell lines is typically achieved through continuous exposure of parental, sensitive cancer cell lines to gradually increasing concentrations of the drug. This process selects for cells that have acquired genetic or epigenetic alterations conferring a survival advantage in the presence of this compound.

Data Presentation

Quantitative data generated during the establishment and characterization of this compound-resistant cell lines should be meticulously documented. The following tables provide a template for organizing key experimental results.

Table 1: Determination of this compound IC50 in Parental Cell Lines

| Cell Line | Tissue of Origin | TP53 Status | This compound IC50 (nM) | Standard Deviation (nM) |

| AGS | Gastric Adenocarcinoma | Wild-Type | 18.9 | 15.6 |

| MKN45 | Gastric Adenocarcinoma | Wild-Type | 103.5 | 18.3 |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 26.8 | - |

| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | - | - |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | - | - |

| H929 | Multiple Myeloma | Wild-Type | 259 | 251 |

| MM1S | Multiple Myeloma | Wild-Type | 325 | 105 |

| MOLP-8 | Multiple Myeloma | Wild-Type | 495 | 132 |

| User-defined |

Note: IC50 values are dependent on the assay conditions (e.g., incubation time). The values presented are for a 72-hour incubation period.[2][6]

Table 2: Dose Escalation Schedule for Generating this compound Resistance

| Step | This compound Concentration (nM) | Duration (weeks) | Observations (e.g., cell morphology, growth rate) |

| 1 | Starting Concentration (e.g., IC20) | 2-4 | |

| 2 | 1.5x - 2x previous concentration | 2-4 | |

| 3 | 1.5x - 2x previous concentration | 2-4 | |

| ... | ... | ... | |

| Final | Target Concentration (e.g., >1 µM) | Ongoing |

Table 3: Characterization of this compound-Resistant vs. Parental Cell Lines

| Characteristic | Parental Cell Line | Resistant Cell Line Clone 1 | Resistant Cell Line Clone 2 |

| This compound IC50 (nM) | |||

| Fold Resistance | 1 | ||

| TP53 Status (Sequencing) | |||

| MDM2 Protein Level (Western Blot) | |||

| p53 Protein Level (Western Blot, post-treatment) | |||

| p21 Protein Level (Western Blot, post-treatment) | |||

| MDM2 Gene Copy Number (qPCR/FISH) | |||

| MDM4 Gene Copy Number (qPCR/FISH) | |||

| Cell Cycle Analysis (post-treatment) | |||

| Apoptosis Assay (post-treatment) |

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[7]

-

Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the 96-well plate with medium containing various concentrations of this compound (e.g., 0.001 µM to 100 µM).[2] Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT or CCK-8 assay.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Cell Lines

-

Initial Exposure: Culture the parental cancer cell line in the presence of a starting concentration of this compound, typically the IC10-IC20, for 2 days.[1]

-

Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and reach approximately 80% confluency.[1][9]

-

Dose Escalation: Once the cells are growing steadily in the presence of the current drug concentration, increase the this compound concentration by 1.5 to 2-fold.[1]

-

Repeat Cycles: Repeat steps 2 and 3, gradually increasing the this compound concentration over several months.

-

Cryopreservation: At each major concentration increment where cells show stable growth, cryopreserve a batch of cells for future reference.[7][9]

-

Isolation of Resistant Clones: Once the cell population is resistant to a high concentration of this compound (e.g., >1 µM), isolate single-cell clones by limiting dilution or cell sorting to ensure a homogenous resistant population.

-

Stability of Resistance: Culture the resistant clones in drug-free medium for several passages to determine if the resistance phenotype is stable.

Protocol 3: Characterization of this compound-Resistant Cell Lines

-

Confirmation of Resistance: Determine the IC50 of this compound in the resistant clones and compare it to the parental cell line to calculate the fold resistance.

-

TP53 Sequencing: Isolate genomic DNA from both parental and resistant cell lines. Sequence the entire coding region of the TP53 gene to identify any acquired mutations.

-

Western Blot Analysis:

-

Treat parental and resistant cells with this compound (at the parental IC50) for 24 hours.

-

Lyse the cells and perform Western blotting to assess the protein levels of MDM2, p53, and the p53 target gene product, p21.

-

-

Gene Amplification Analysis:

-